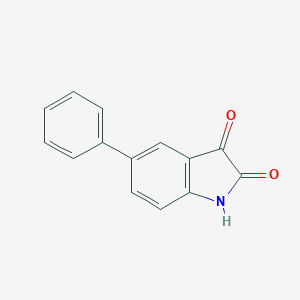

5-Phenylisatin

Descripción general

Descripción

5-Phenylisatin is a derivative of isatin, a heterocyclic compound with a core structure that appears in many biologically active molecules and pharmaceutical agents. Isatin derivatives, including this compound, have been reported to possess a broad spectrum of biological activities such as anticancer, antidepressant, anticonvulsant, antifungal, anti-HIV, and anti-inflammatory properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 5-Phenylisatin can be synthesized through various methods. One common synthetic route involves the reaction of 4-aminobiphenyl with diethyl ketomalonate . The reaction typically proceeds through several steps, including cyclization and oxidation, to yield the final product. The structures of the synthesized compounds are confirmed using spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of organic synthesis and purification apply. Large-scale production would likely involve optimization of reaction conditions to maximize yield and purity, followed by purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions: 5-Phenylisatin undergoes various chemical reactions, including:

Oxidation: Conversion to oxindole derivatives.

Reduction: Formation of reduced isatin derivatives.

Substitution: Introduction of various substituents at different positions on the isatin ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Electrophilic and nucleophilic reagents are employed under appropriate conditions to introduce substituents.

Major Products: The major products formed from these reactions include various substituted isatin derivatives, which can exhibit enhanced biological activities .

Aplicaciones Científicas De Investigación

Antitumor Activity

5-Phenylisatin and its derivatives have been extensively studied for their cytotoxic effects against various cancer cell lines. Notably, N-(p-methoxybenzyl)-5-(p-methoxyphenyl)isatin , referred to as compound 2m , demonstrated significant antitumor activity with an IC50 of 0.03 μM against K562 leukemia cells. This compound not only inhibited cell proliferation but also affected migration and angiogenesis, making it a promising candidate for cancer therapy .

Table 1: Antitumor Efficacy of this compound Derivatives

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| 2m | K562 | 0.03 | Inhibition of migration and angiogenesis |

| 5-bromo-N-phenylisatin | HepG2 | 16.10 | Induction of apoptosis and cell cycle arrest |

| Isatin | SH-SY5Y | 50 | Apoptosis via mitochondrial pathways |

Broader Biological Activities

Beyond anticancer properties, this compound has shown promise in other therapeutic areas:

- Antidepressant Activity : Some derivatives have been evaluated for their potential to inhibit monoamine oxidase, an enzyme linked to mood regulation .

- Antimicrobial Properties : Certain studies have suggested that isatin derivatives can act as antimicrobial agents, targeting various bacterial strains .

Case Studies and Research Findings

Several studies highlight the diverse applications of this compound:

- A study synthesized multiple derivatives and assessed their cytotoxicity against human cancer cell lines, revealing that modifications at the C-5 position significantly enhance biological activity .

- Another research effort focused on the structure-activity relationship (SAR) of these compounds, identifying key substitutions that improve potency against specific cancer types .

Mecanismo De Acción

The mechanism of action of 5-Phenylisatin involves its interaction with specific molecular targets and pathways. For instance, certain derivatives of this compound have been shown to inhibit the proliferation and migration of cancer cells by interfering with angiogenesis pathways . The exact molecular targets may include enzymes and receptors involved in cell growth and survival.

Comparación Con Compuestos Similares

Isatin: The parent compound of 5-Phenylisatin, known for its diverse biological activities.

N-Substituted Isatins: Compounds with various substituents on the nitrogen atom, exhibiting different biological properties.

Spirooxindoles: A class of compounds derived from isatin, known for their medicinal importance.

Uniqueness of this compound: this compound is unique due to the presence of a phenyl group at the 5-position, which enhances its cytotoxic activity against certain cancer cell lines. This structural modification allows for specific interactions with molecular targets, making it a promising candidate for further research and development .

Actividad Biológica

5-Phenylisatin is a compound that has garnered attention for its diverse biological activities, particularly in the fields of oncology and infectious diseases. This article discusses the synthesis, cytotoxicity, and potential therapeutic applications of this compound, supported by data tables and case studies from recent research.

Synthesis of this compound Derivatives

This compound can be synthesized through various methods, often involving the condensation of isatin with phenyl-containing reagents. The structural diversity achieved through modifications at different positions on the isatin core has led to compounds with enhanced biological activities.

Key Synthesis Pathways:

- Condensation Reactions : Isatin reacts with phenylhydrazine derivatives to yield this compound.

- Substitution Reactions : Further modifications can be made at the N or C positions to create derivatives with improved efficacy.

Cytotoxicity and Antitumor Activity

Research has demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The mechanism of action typically involves the induction of apoptosis and inhibition of cell proliferation.

Cytotoxic Activity Data

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | K562 (Leukemia) | 0.03 | Induces apoptosis via Bcl-2 downregulation |

| This compound | HepG2 (Liver Cancer) | 16.10 | Inhibits proliferation and migration |

| This compound | HT-29 (Colon Cancer) | 17.87 | Induces cell cycle arrest and apoptosis |

The most potent derivative identified was N-(p-methoxybenzyl)-5-(p-methoxyphenyl)isatin, which showed an IC50 of 0.03 µM against K562 cells, highlighting the importance of specific substitutions in enhancing antitumor activity .

The biological activity of this compound is primarily attributed to its ability to induce apoptosis in cancer cells. Key mechanisms include:

- Apoptosis Induction : Studies have shown that treatment with this compound leads to DNA fragmentation and chromatin condensation, indicative of apoptotic processes .

- Inhibition of Anti-apoptotic Proteins : The compound significantly decreases levels of anti-apoptotic proteins like Bcl-2, thereby promoting cell death .

- Anti-migration and Anti-angiogenic Effects : It has been observed that this compound derivatives reduce migration and tube formation in human umbilical vein endothelial cells (HUVEC), suggesting their potential as angiogenesis inhibitors .

Case Studies

- Antitumor Activity Against K562 Cells : A study demonstrated that treatment with 10 µM of a specific derivative increased apoptosis rates significantly over time (10.8% at 6 hours to 94.9% at 48 hours), confirming the compound's efficacy in inducing cell death .

- Inhibition of Liver Cancer Cell Proliferation : Another research highlighted that the compound not only inhibited HepG2 cell proliferation but also reduced migration capabilities, indicating its dual role in cancer therapy .

- Potential Against Neglected Tropical Diseases : Beyond oncology, isatins have shown promise against various pathogens, including those responsible for neglected tropical diseases, underscoring their versatility as therapeutic agents .

Propiedades

IUPAC Name |

5-phenyl-1H-indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9NO2/c16-13-11-8-10(9-4-2-1-3-5-9)6-7-12(11)15-14(13)17/h1-8H,(H,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCYQIRIBDBKXGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=C(C=C2)NC(=O)C3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: The research article mentions "cytotoxic studies" of 5-phenylisatin derivatives. What do these studies reveal about the potential anti-cancer mechanism of these compounds?

A1: While the provided abstract doesn't detail the specific mechanisms, the mention of "cytotoxic studies" [] suggests that the researchers investigated the ability of these novel this compound derivatives to kill cancer cells directly. Further research is needed to elucidate the precise mechanisms underlying this observed cytotoxicity. This could involve investigating whether these compounds induce apoptosis (programmed cell death), inhibit cell cycle progression, or exert their effects through other pathways relevant to cancer cell survival and proliferation.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.